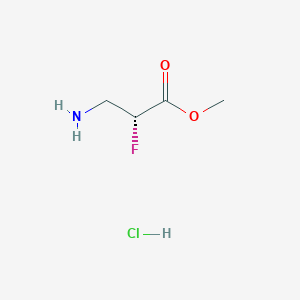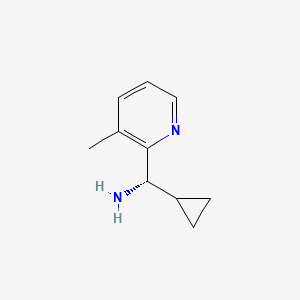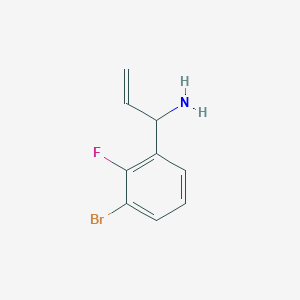
(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a methylamino group, and an ethan-1-OL moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-bromo-2-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)acetone.
Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethane.
Substitution: Formation of 2-(4-Methoxy-2-chlorophenyl)-2-(methylamino)ethan-1-OL.
科学的研究の応用
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of intracellular signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can be compared with other similar compounds, such as:
®-2-(4-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-OL: Similar structure but with a fluorine atom instead of chlorine.
®-2-(4-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-OL: Similar structure but with an ethylamino group instead of methylamino.
®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)propan-1-OL: Similar structure but with a propan-1-OL moiety instead of ethan-1-OL.
These comparisons highlight the uniqueness of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL in terms of its specific functional groups and their positions on the molecule.
特性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC名 |
(2R)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChIキー |
SDZYYUFSHKPWGO-VIFPVBQESA-N |
異性体SMILES |
CN[C@@H](CO)C1=C(C=C(C=C1)Br)Cl |
正規SMILES |
CNC(CO)C1=C(C=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole](/img/structure/B13043096.png)
![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)

![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)





![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)

